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This document provides detailed procedures for the separation of iron (Fe) from plutonium (Pu)

samples, a critical step in the purification of plutonium for various research and developmental

applications. The presence of iron can interfere with subsequent analyses and applications of

plutonium. The protocols described herein are intended for use by researchers, scientists, and

professionals in related fields. The primary methods covered are Anion Exchange

Chromatography and Solvent Extraction, which are widely employed for their efficiency and

selectivity.

Overview of Separation Methodologies
The selection of a suitable separation method depends on factors such as the concentration of

plutonium and iron, the sample matrix, the required purity of the final plutonium product, and

the scale of the operation.

Anion Exchange Chromatography: This is a highly effective method for purifying plutonium,

particularly on a laboratory scale. The principle lies in the differential sorption of plutonium

and iron ions onto an anion exchange resin. In a high molarity nitric acid medium, tetravalent

plutonium (Pu(IV)) forms a stable anionic complex, Pu(NO₃)₆²⁻, which is strongly retained by

the resin. In contrast, trivalent iron (Fe(III)) forms a much weaker anionic nitrate complex and

is not strongly retained, allowing for its elution and separation from the plutonium.[1][2]

Solvent Extraction: This technique is a cornerstone of industrial-scale plutonium processing,

notably in the PUREX (Plutonium and Uranium Recovery by Extraction) process.[1][3] It

involves the selective transfer of plutonium from an aqueous phase to an immiscible organic
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phase. By manipulating the oxidation states of plutonium, it can be selectively extracted or

stripped. For instance, Pu(IV) is extractable into an organic solvent like tributyl phosphate

(TBP), while the more reduced Pu(III) is not and remains in the aqueous phase.[1][4][5]

While the PUREX process often uses ferrous sulfamate as a reductant to separate plutonium

from uranium, the underlying principles of selective extraction based on oxidation state can

be adapted for iron separation.[4][6]

Precipitation: This method involves the selective precipitation of either plutonium or iron

compounds. For example, plutonium can be precipitated as plutonium (III) fluoride (PuF₃) or

plutonium (IV) oxalate.[1] The effectiveness of this method for iron separation depends on

the relative solubilities of the corresponding iron salts under the chosen conditions.

Chelation and Solvent Extraction: The use of chelating agents like thenoyltrifluoroacetone

(TTA) in conjunction with solvent extraction offers another route for separation.[7] TTA can

form stable chelate complexes with plutonium, which can then be extracted into an organic

solvent. The extraction conditions can be optimized to achieve separation from iron and

other impurities.[7]

Quantitative Data Summary
The efficiency of separation can be influenced by various parameters. The following table

summarizes key quantitative data for the anion exchange and solvent extraction methods.
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Parameter Anion Exchange
Solvent Extraction
(TBP-based)

Reference

Plutonium Oxidation

State
Pu(IV)

Pu(IV) for extraction,

Pu(III) for stripping
[1][4]

Aqueous Medium 7-8 M Nitric Acid 3-4 M Nitric Acid [1][5]

Organic Solvent N/A

30% Tributyl

Phosphate (TBP) in a

hydrocarbon diluent

[5][6]

Separation Principle
Strong sorption of

Pu(NO₃)₆²⁻

Selective extraction of

Pu(IV) into the organic

phase

[1][3]

Typical Recovery >99% >99% [8]

Experimental Protocols
Protocol 1: Anion Exchange Separation of Iron from
Plutonium
This protocol describes a laboratory-scale procedure for the separation of iron from plutonium

using an anion exchange resin.

3.1.1. Materials and Reagents

Anion exchange resin (e.g., BIO-RAD AG 1-X8, 100-200 mesh)

Chromatography column

Concentrated Nitric Acid (HNO₃)

Sodium Nitrite (NaNO₂)

Hydrochloric Acid (HCl)

Deionized water
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Plutonium sample containing iron contamination

3.1.2. Procedure

Resin Preparation: Prepare a slurry of the anion exchange resin in deionized water and pour

it into the chromatography column to create a packed bed. The bed height will depend on the

amount of plutonium to be processed.[2]

Column Conditioning: Wash the resin bed with 3-5 column volumes of 8 M HNO₃ to convert

the resin to the nitrate form and to remove any impurities.

Feed Preparation:

Dissolve the plutonium sample in 8 M HNO₃.

Adjust the plutonium oxidation state to Pu(IV) by adding a small amount of solid sodium

nitrite (NaNO₂) and warming the solution gently. The solution should turn a characteristic

green color, indicating the presence of Pu(IV). Ensure all the plutonium is in the tetravalent

state for optimal sorption.[1]

Loading the Column:

Allow the feed solution to cool to room temperature.

Load the prepared plutonium solution onto the top of the resin bed at a slow, controlled

flow rate. The Pu(IV) will be adsorbed onto the resin as the anionic hexanitrato complex.[1]

[2]

Elution of Iron:

Wash the column with 5-10 column volumes of 8 M HNO₃. Most of the iron (Fe(III)) and

other cationic impurities will not be strongly retained by the resin and will pass through in

the eluent.[9] Collect this fraction for waste disposal.

Elution of Plutonium:

Elute the purified plutonium from the resin by passing a solution of dilute hydrochloric acid

(e.g., 0.1 M HCl) through the column.[10] The chloride ions will displace the nitrate ions,
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and the plutonium will be released from the resin.

Alternatively, a reducing eluent can be used to convert Pu(IV) to Pu(III), which is not

sorbed by the resin.

Sample Analysis: Analyze the collected plutonium fraction for purity using appropriate

analytical techniques.

Protocol 2: Solvent Extraction Separation of Iron from
Plutonium
This protocol outlines a general solvent extraction procedure for separating iron from

plutonium, based on the principles of the PUREX process.

3.2.1. Materials and Reagents

Separatory funnel

30% (v/v) Tributyl Phosphate (TBP) in a suitable hydrocarbon diluent (e.g., kerosene)

Nitric Acid (HNO₃), various concentrations

Reducing agent (e.g., ferrous sulfamate, hydroxylamine nitrate)[4][6]

Plutonium sample containing iron contamination

3.2.2. Procedure

Feed Preparation:

Dissolve the plutonium sample in approximately 3 M HNO₃.

Adjust the oxidation state of plutonium to Pu(IV) as described in the anion exchange

protocol.

Extraction of Plutonium:

Place the aqueous plutonium solution into a separatory funnel.
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Add an equal volume of the 30% TBP organic solvent.

Shake the funnel vigorously for several minutes to ensure thorough mixing and facilitate

the transfer of the Pu(IV)-nitrate complex into the organic phase.[1][5]

Allow the two phases to separate. The organic phase will contain the extracted plutonium,

while the aqueous phase will retain the majority of the iron and other impurities.

Scrubbing (Optional):

Drain the aqueous phase.

Add a fresh solution of 3 M HNO₃ to the separatory funnel and shake again. This

"scrubbing" step helps to remove any co-extracted impurities from the organic phase.

Stripping of Plutonium:

Separate the organic phase containing the plutonium.

To strip the plutonium back into an aqueous phase, contact the organic phase with an

aqueous solution containing a reducing agent (e.g., ferrous sulfamate or hydroxylamine

nitrate).[3][4] This will reduce Pu(IV) to the inextractable Pu(III), causing it to transfer back

to the aqueous phase.

Shake the mixture and allow the phases to separate.

Final Product:

The aqueous phase now contains the purified plutonium. This solution can be further

processed as needed.
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Caption: Workflow for separating iron from plutonium using anion exchange chromatography.
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Aqueous Phase Preparation
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Caption: General workflow for solvent extraction separation of plutonium from iron.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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